REACTION_CXSMILES
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[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5]CC)=O.[OH-].[K+].[K].[Cl-].[Mg+2].[Cl-].[F:18][C:19]1[C:24](C(Cl)=O)=[C:23]([F:28])[C:22]([F:29])=[C:21]([F:30])[C:20]=1[F:31]>C(O)C.C(#N)C.C(N(CC)CC)C>[F:18][C:19]1[C:24]([C:3]([CH2:2][C:1]([O:9][CH2:10][CH3:11])=[O:8])=[O:5])=[C:23]([F:28])[C:22]([F:29])=[C:21]([F:30])[C:20]=1[F:31] |f:1.2,4.5.6,^1:13|
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Name
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Quantity
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7.5 g
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Type
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reactant
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Smiles
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[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
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6.5 g
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
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Quantity
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11.14 g
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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Quantity
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7.4 g
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Type
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reactant
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Smiles
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FC1=C(C(=C(C(=C1C(=O)Cl)F)F)F)F
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Name
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Quantity
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0.64 g
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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FILTRATION
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Details
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filtered while hot, and the filtrate
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Type
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TEMPERATURE
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Details
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was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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to afford
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Type
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CUSTOM
|
Details
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after drying
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Type
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STIRRING
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Details
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To a stirred
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
To the above mixture, cooled to 0° C.
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Type
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STIRRING
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Details
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to stir at room temperature overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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was concentrated to dryness
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Type
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ADDITION
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Details
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The resulting mixture was diluted with 40 ml of toluene
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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the residue was rediluted with 60 ml of toluene
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Type
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STIRRING
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Details
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stirred
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Type
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TEMPERATURE
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Details
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cooled to 10° C
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Type
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ADDITION
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Details
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An aqueous HCl solution (13%; 45 ml) was added in portions to the above reaction mixture at below 25° C.
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Type
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WASH
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Details
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the organic layer was washed with 13% HCl solution (2×12 ml), water
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISTILLATION
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Details
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The residue was distilled
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=C(C(=C1C(=O)CC(=O)OCC)F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |